methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic compound often used in pharmaceutical research. Its intricate structure suggests it’s a molecule of considerable interest for drug design, owing to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step reaction sequence:
Initial Pyrrolidine Derivatization: Starting with pyrrolidine, an initial substitution reaction introduces the benzyloxy carbonyl group, using benzyl chloroformate as the reagent, under mild basic conditions to form the carbamate.
Oxazole Formation: The next step involves forming the oxazole ring through a cyclization reaction, usually performed by reacting an α-halo ketone with an amide or nitrile.
Final Esterification: The last step includes esterifying the oxazole derivative with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate may involve optimized large-scale batch reactions, utilizing flow chemistry techniques to improve yield and efficiency while maintaining stringent purity standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the pyrrolidine ring, leading to potential formation of N-oxides.
Reduction: Reduction reactions might target the oxazole or carbonyl groups, transforming them into more reactive alcohols or amines.
Substitution: Substitution reactions are likely, especially at the benzyloxy carbonyl group, where nucleophiles can replace the benzyl group.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution might use reagents like sodium methoxide (CH3ONa) or lithium diisopropylamide (LDA).
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: New derivatives where the benzyl group is replaced with different substituents.
Scientific Research Applications
Chemistry: The compound is studied for its unique structural properties, making it a subject of interest in synthetic organic chemistry.
Biology: In biological research, its interactions with various enzymes and receptors are examined to understand its potential effects and applications.
Medicine: Potential pharmacological effects are explored, particularly for designing novel therapeutics targeting central nervous system disorders.
Industry: Its stability and reactivity make it a useful intermediate in the manufacture of more complex pharmaceuticals.
Mechanism of Action
Mechanism: The mechanism by which methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate exerts its effects is hypothesized to involve binding to specific molecular targets, potentially modulating enzyme activity or receptor interactions.
Molecular Targets and Pathways: Specific molecular targets may include certain enzyme families, like proteases or kinases, with the compound influencing signaling pathways crucial for cellular function and health.
Comparison with Similar Compounds
Similar Compounds:
Methyl 2-(pyrrolidin-2-yl)-1,3-oxazole-4-carboxylate: Without the benzyloxy carbonyl group, it serves as a direct structural analog.
5-methyl-1,3-oxazole-4-carboxylate derivatives:
Uniqueness: Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is unique due to the combined presence of the pyrrolidine, oxazole, and benzyloxy carbonyl moieties, which confer distinctive chemical behaviors and potential biological activities.
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Properties
IUPAC Name |
methyl 5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-15(17(21)23-2)19-16(25-12)14-9-6-10-20(14)18(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-11H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSYWYQKXRHXNI-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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